![molecular formula C22H23N3O4S2 B2550050 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896310-46-6](/img/structure/B2550050.png)
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
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Description
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as BMT-1 and belongs to the class of small molecule inhibitors.
Scientific Research Applications
- Antibacterial and Antifungal Activities Thiophene-3-carboxamide derivatives, including our compound of interest, have demonstrated significant antibacterial and antifungal properties. Researchers explore their potential as therapeutic agents against microbial infections.
- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. Our compound serves as an organoboron reagent in SM coupling reactions .
- Our compound could potentially play a role in protodeboronation reactions, expanding the toolbox for functionalizing boronic esters .
Suzuki–Miyaura Cross-Coupling Reactions
Protodeboronation in Organic Synthesis
N-Arylsulfamide Synthesis via Chan–Lam Coupling
properties
IUPAC Name |
2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-14-15(2)30-22(19(14)20(23)26)24-21(27)17-9-11-18(12-10-17)31(28,29)25(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINTZNPIFPMNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide |
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